molecular formula C16H21NO2 B4788563 N-(adamantan-2-yl)-2-methylfuran-3-carboxamide

N-(adamantan-2-yl)-2-methylfuran-3-carboxamide

Cat. No.: B4788563
M. Wt: 259.34 g/mol
InChI Key: QLWGOBQFNDNCTA-UHFFFAOYSA-N
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Description

N-(adamantan-2-yl)-2-methylfuran-3-carboxamide is a compound that features an adamantane moiety linked to a furan ring through a carboxamide group. Adamantane is a polycyclic hydrocarbon known for its stability and unique three-dimensional structure, which imparts significant rigidity and lipophilicity to the molecule. The furan ring, on the other hand, is a five-membered aromatic ring containing one oxygen atom, known for its electron-rich nature and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(adamantan-2-yl)-2-methylfuran-3-carboxamide typically involves the reaction of 2-methylfuran-3-carboxylic acid with adamantan-2-amine. The carboxylic acid is first activated, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form an active ester intermediate. This intermediate then reacts with adamantan-2-amine to form the desired carboxamide product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(adamantan-2-yl)-2-methylfuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

    Substitution: The hydrogen atoms on the furan ring can be substituted with various electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

N-(adamantan-2-yl)-2-methylfuran-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers due to the rigidity and stability imparted by the adamantane moiety.

Mechanism of Action

The mechanism of action of N-(adamantan-2-yl)-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The furan ring can participate in π-π interactions and hydrogen bonding, further stabilizing the compound’s binding to its target. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

N-(adamantan-2-yl)-2-methylfuran-3-carboxamide can be compared with other adamantane-containing compounds, such as:

    Amantadine: An antiviral and antiparkinsonian drug.

    Memantine: Used in the treatment of Alzheimer’s disease.

    Rimantadine: Another antiviral drug.

The uniqueness of this compound lies in the presence of the furan ring, which imparts distinct electronic properties and reactivity compared to other adamantane derivatives. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(2-adamantyl)-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-9-14(2-3-19-9)16(18)17-15-12-5-10-4-11(7-12)8-13(15)6-10/h2-3,10-13,15H,4-8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLWGOBQFNDNCTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2C3CC4CC(C3)CC2C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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